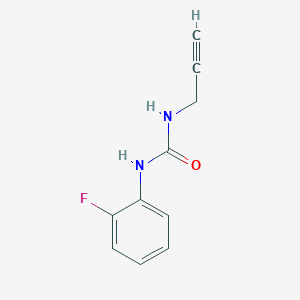

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUSDBVZTWWOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorophenyl 3 Prop 2 Yn 1 Yl Urea

Conventional Synthetic Routes for N-Aryl-N'-alkynylureas

Traditional methods for forming the urea (B33335) linkage are robust and widely documented, primarily relying on the creation of a carbonyl bridge between two distinct amine precursors.

The most common and direct method for synthesizing unsymmetrical N,N'-disubstituted ureas is the coupling of an amine with an isocyanate. asianpubs.orgnih.gov This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea, two primary pathways are viable:

Pathway A: The reaction of 2-fluoroaniline (B146934) with propargyl isocyanate.

Pathway B: The reaction of 2-fluorophenyl isocyanate with propargylamine (B41283).

The general reaction is shown below:

This method is highly efficient, often requiring simple mixing of the reactants in a suitable aprotic solvent, such as tetrahydrofuran (B95107) or acetone, at room temperature. asianpubs.orgnih.gov The isocyanate intermediates can be purchased commercially or prepared in situ. A common method for preparing aryl isocyanates involves the reaction of the corresponding amine with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. asianpubs.orgmdpi.com The high reactivity of the isocyanate group with the nucleophilic amine drives the reaction to completion, generally without the need for a catalyst.

Table 1: Reactants for Amine-Isocyanate Coupling

| Pathway | Amine | Isocyanate | Resulting Product |

|---|---|---|---|

| A | 2-Fluoroaniline | Propargyl isocyanate | This compound |

To circumvent the use of potentially hazardous isocyanates, alternative carbonylation reactions have been developed. These methods introduce the carbonyl group from other sources, such as carbon monoxide (CO) gas or its surrogates. chemistryviews.org

Palladium-catalyzed oxidative carbonylation of amines is a prominent alternative. acs.org In this approach, a mixture of two amines (e.g., 2-fluoroaniline and propargylamine) can be reacted with carbon monoxide in the presence of a palladium catalyst and an oxidant. The reaction proceeds through the formation of a palladium-carbonyl complex, which then reacts with the amines to form the urea linkage. mdpi.com

Key features of this method include:

Avoidance of Isocyanates: This enhances the safety profile of the synthesis. chemistryviews.org

Catalytic Nature: The use of a catalyst allows the reaction to proceed under controlled conditions.

CO Sources: While carbon monoxide gas is effective, safer alternatives like metal carbonyls (e.g., chromium hexacarbonyl, Cr(CO)₆) can also be employed as convenient carbonyl sources. chemistryviews.org

A general scheme for palladium-catalyzed urea synthesis is as follows:

Challenges with this method can include the need for pressurized equipment when using CO gas and the potential for the formation of symmetrical urea byproducts (R-NH-CO-NH-R and R'-NH-CO-NH-R'). mdpi.com However, careful optimization of reaction conditions, including catalyst choice, temperature, and pressure, can favor the formation of the desired unsymmetrical product. acs.org

Optimized and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These principles are actively being applied to urea synthesis.

While many advanced synthetic methods rely on catalysts, several protocols for urea synthesis can proceed without them, enhancing the green profile of the reaction by avoiding potentially toxic or expensive metals.

The classic amine-isocyanate coupling is inherently a catalyst-free reaction. asianpubs.orgnih.gov Its efficiency and mild reaction conditions make it a prime example of a simple and clean synthetic transformation.

Another emerging catalyst-free approach involves the use of hypervalent iodine reagents. For instance, PhI(OAc)₂ can mediate the coupling of amides and amines to form unsymmetrical ureas under metal-free conditions. mdpi.com This method avoids the use of transition metal catalysts and often proceeds under relatively mild temperatures. mdpi.com

Furthermore, mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents a frontier in catalyst-free synthesis. It has been demonstrated that urea can be formed from ammonia (B1221849) and CO₂ using the mechanocatalytic effect of the grinding jar and balls without any additional catalysts. acs.org While this is primarily for the synthesis of simple urea, the principle offers a potential pathway for solvent-free and catalyst-free synthesis of more complex derivatives.

Green chemistry aims to maximize the incorporation of all materials used in the process into the final product (atom economy) and reduce or eliminate the use of solvents.

Atom Economy: The amine-isocyanate addition reaction is a prime example of a 100% atom-economical reaction, as all atoms of the reactants are incorporated into the urea product with no byproducts. In contrast, methods involving leaving groups or activating agents, such as using phosgene to generate the isocyanate, have lower atom economy. Carbonylation reactions that produce water as the only byproduct can also be highly atom-economical. researchgate.net

Solvent Minimization: Efforts in green chemistry seek to reduce solvent use or replace hazardous solvents with greener alternatives like water or bio-based solvents. Some urea syntheses can be performed neat (without solvent), particularly when one of the reactants is a liquid. nih.gov Mechanochemical synthesis is another powerful technique for eliminating bulk solvent use entirely. acs.org The development of electrochemical methods, where N₂ and CO₂ are co-reduced to form urea in an aqueous medium under ambient conditions, represents a significant step towards sustainable production, though it is still an emerging field. srmap.edu.innih.gov

Chemo- and Regioselectivity Considerations in its Synthesis

The synthesis of an unsymmetrical urea like this compound inherently involves selectivity.

Regioselectivity: This refers to the control of which nitrogen atom bonds to which substituent. In the context of this specific molecule, the goal is to form the C-N bond between the carbonyl carbon and the nitrogen of the 2-fluorophenyl group on one side, and the nitrogen of the propargyl group on the other.

The amine-isocyanate coupling strategy offers perfect regioselectivity. By choosing specific starting materials (e.g., 2-fluoroaniline and propargyl isocyanate), the positions of the fluoro-substituted aryl ring and the terminal alkyne group are unequivocally determined. asianpubs.org There is no ambiguity in the final structure.

In one-pot carbonylation reactions involving two different amines, regioselectivity can be a significant challenge. The reaction can lead to a statistical mixture of three products: two symmetrical ureas and the desired unsymmetrical urea. Achieving high selectivity for the unsymmetrical product often requires fine-tuning of reaction parameters or using amines with significantly different reactivities. mdpi.com

Chemoselectivity: This concerns the selective reaction of one functional group in the presence of others. slideshare.net The starting materials for the synthesis of this compound contain multiple reactive sites. For example, propargylamine contains both a primary amine and a terminal alkyne. Under the typical mild conditions for urea formation, the amine is a much stronger nucleophile than the alkyne, ensuring that the reaction occurs selectively at the nitrogen atom without affecting the C≡C triple bond. The fluorine atom on the phenyl ring is generally unreactive under these conditions. This inherent difference in reactivity allows for a high degree of chemoselectivity.

Table 2: Summary of Synthetic Considerations

| Synthetic Aspect | Amine-Isocyanate Coupling | Palladium-Catalyzed Carbonylation |

|---|---|---|

| Regioselectivity | Excellent (predetermined by reactants) | Potentially poor (can form mixtures) |

| Chemoselectivity | Excellent (amine reacts preferentially) | Generally good, but catalyst may interact with other functional groups |

| Atom Economy | 100% (for the coupling step) | High (water is often the only byproduct) |

| Catalyst Required | No | Yes (e.g., Palladium) |

| Key Advantage | Simplicity, high yield, excellent control | Avoids handling of isocyanates |

Impact of Ortho-Fluorine Substitution on Reaction Pathways

The presence of a fluorine atom at the ortho position of the phenyl ring has a notable influence on the reactivity of the isocyanate and the properties of the resulting urea. The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This effect increases the electrophilicity of the isocyanate's carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the amine compared to an unsubstituted phenyl isocyanate. researchgate.net

Furthermore, ortho-halogen substituents on phenylureas can lead to the formation of intramolecular hydrogen bonds between the halogen and the adjacent N-H proton of the urea linkage. uni.lu In the case of this compound, this intramolecular hydrogen bond can influence the molecule's conformation, favoring a more planar arrangement between the phenyl ring and the urea moiety. This conformational preference can, in turn, affect the compound's physical properties, such as its melting point, solubility, and crystal packing. While studies have detailed this effect for ortho-chloro and ortho-bromo phenylureas, the same principle applies to the highly electronegative fluorine atom. uni.lu

Table 1: Comparison of Electronic and Steric Effects of Ortho Substituents on Phenyl Isocyanate Reactivity

| Substituent (at Ortho Position) | Inductive Effect | Mesomeric (Resonance) Effect | Steric Hindrance | Overall Effect on Isocyanate Electrophilicity |

| -H | Neutral | Neutral | Minimal | Baseline |

| -F | Strongly Electron-Withdrawing | Weakly Electron-Donating | Minimal | Increased |

| -Cl | Strongly Electron-Withdrawing | Weakly Electron-Donating | Moderate | Increased |

| -CH₃ | Weakly Electron-Donating | Hyperconjugation (Weakly Donating) | Moderate | Decreased |

This table provides an illustrative comparison of how different substituents at the ortho position can influence the reactivity of the isocyanate group based on general chemical principles.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Reagent Handling and Cost: 2-Fluorophenyl isocyanate is a moisture-sensitive and toxic reagent. On a large scale, its handling requires specialized equipment and stringent safety protocols to prevent exposure and decomposition. The cost and availability of both the isocyanate and propargylamine are also significant factors in the economic viability of a large-scale synthesis.

Reaction Conditions and Heat Management: The reaction between an isocyanate and an amine is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The choice of solvent becomes more critical, favoring those with good heat transfer properties and appropriate boiling points for process control. While laboratory syntheses may run at ambient temperature without issue, large-scale production might require controlled cooling or a semi-batch addition process.

Work-up and Purification: In the laboratory, purification might be achieved through column chromatography. This method is often impractical and expensive for large quantities. Alternative purification methods such as recrystallization or slurry washing would need to be developed. The selection of an appropriate solvent system for recrystallization that provides high recovery and purity is a key development goal. For example, a mixed solvent system like ethyl acetate/hexane might be explored. google.com

Process Safety: Propargylamine is a volatile and flammable liquid. Handling large volumes requires appropriate engineering controls to mitigate fire and explosion risks. The potential for pressure build-up due to the exothermic reaction must also be managed in the reactor design.

Table 3: Comparison of Laboratory vs. Preparative Scale Synthesis Parameters

| Parameter | Laboratory Scale (Grams) | Preparative/Industrial Scale (Kilograms) | Key Considerations for Scale-Up |

| Reagent Addition | All at once or in one portion | Controlled, slow addition (e.g., via pump) | Manage exotherm, ensure homogeneity |

| Solvent | Anhydrous THF, DCM | Toluene, Ethyl Acetate, MIBK | Cost, boiling point, safety, recovery |

| Temperature Control | Stir plate, ice bath if needed | Jacketed reactor with cooling/heating fluid | Prevent runaway reaction, control side products |

| Purification | Flash column chromatography | Recrystallization, slurry washing | Efficiency, cost, solvent waste |

| Safety | Fume hood | Closed system, process control, ventilation | Operator safety, environmental protection |

This table outlines the differences in key parameters when scaling the synthesis of this compound from the lab bench to a production environment.

Advanced Spectroscopic and Structural Characterization of 1 2 Fluorophenyl 3 Prop 2 Yn 1 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural verification of organic compounds like 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea. Through a suite of one- and two-dimensional experiments, a complete map of the molecule's framework can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information regarding the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display complex multiplets for the four protons on the 2-fluorophenyl ring. Two separate signals are anticipated for the two N-H protons of the urea (B33335) linkage, whose chemical shifts can be sensitive to solvent and concentration. The propargyl group gives rise to a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a characteristic signal for the terminal acetylenic proton (≡C-H).

¹³C NMR: The ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom in the unique electronic environment of the asymmetric molecule. A key signal in the downfield region corresponds to the carbonyl carbon (C=O) of the urea moiety. The aromatic region will show six signals, with the carbon atom directly bonded to the fluorine atom (ipso-carbon) exhibiting a characteristic large C-F coupling constant. nih.gov The two sp-hybridized carbons of the alkyne group will appear in the mid-field region, and the sp³-hybridized methylene carbon will be found in the upfield region.

The following table outlines the predicted chemical shifts (δ) for the core structure. Actual experimental values may vary based on solvent and experimental conditions.

Predicted ¹H and ¹³C NMR Data| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Fragment |

|---|---|---|---|

| C=O | - | ~155 | Urea Carbonyl |

| Aromatic CH | 7.0 - 8.1 | 115 - 140 | 2-Fluorophenyl |

| C-F | - | 150 - 160 (d, ¹JCF) | 2-Fluorophenyl |

| Urea NH | 6.5 - 8.5 (broad) | - | Urea NH |

| Urea NH | 6.0 - 7.5 (broad) | - | Urea NH |

| -CH₂- | ~4.1 (d) | ~30 | Propargyl |

| ≡C- | - | ~80 | Alkyne |

Note: (d) = doublet, (t) = triplet, ¹JCF = one-bond carbon-fluorine coupling constant.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable characterization technique. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. nih.govwikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic surroundings. nih.gov The signal would likely appear as a multiplet due to spin-spin coupling with the adjacent aromatic protons, primarily the ortho-proton (H-C3). This coupling provides further confirmation of the fluorine's position on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. bas.bg

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. Key expected correlations for this compound would include the coupling between adjacent protons on the phenyl ring, and crucially, the correlation between the propargyl -CH₂- protons and the terminal alkyne proton (via a four-bond coupling, ⁴J), as well as coupling between the -CH₂- protons and the adjacent N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govmdpi.com It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the signal for the -CH₂- protons in the ¹H spectrum would show a cross-peak with the signal for the -CH₂- carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. bas.bgnih.gov For this compound, critical HMBC correlations would include:

Correlations from the N-H protons to the urea carbonyl carbon (C=O) and nearby aromatic carbons.

Correlations from the methylene (-CH₂-) protons to the urea carbonyl carbon and both alkyne carbons, confirming the attachment of the propargyl group to the urea nitrogen.

Correlations from the aromatic protons to their neighboring carbons, confirming their relative positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation, which provides additional structural evidence.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. researchgate.netnih.gov For the molecular formula C₁₀H₉FN₂O, the theoretical monoisotopic mass is 192.0699 Da. HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm). nih.gov The technique can identify the compound through various ionized adducts. uni.lu

Predicted HRMS Data for C₁₀H₉FN₂O

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀FN₂O⁺ | 193.07717 |

| [M+Na]⁺ | C₁₀H₉FN₂ONa⁺ | 215.05911 |

| [M+K]⁺ | C₁₀H₉FN₂OK⁺ | 231.03305 |

| [M+NH₄]⁺ | C₁₀H₁₃FN₃O⁺ | 210.10371 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion (e.g., the [M+H]⁺ ion at m/z 193.077), followed by its fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure.

For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bonds of the urea core. nih.gov For this compound, two primary fragmentation pathways are expected:

Cleavage of the N-C(phenyl) bond: This would lead to the loss of a 2-fluorophenyl group and the formation of a protonated propargyl isocyanate fragment or related ions.

Cleavage of the N-C(propargyl) bond: This pathway would result in the formation of a protonated 2-fluorophenyl isocyanate fragment ion (C₇H₄FNO⁺, m/z 137.02) and a neutral propargylamine (B41283) molecule. This fragment is often a dominant and diagnostic peak in the MS/MS spectra of such ureas. nih.gov

Analysis of these specific fragment ions allows for the unambiguous confirmation of the connectivity between the 2-fluorophenyl ring and the propargyl group through the central urea linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its characteristic vibrational modes. For this compound, these methods confirm the presence of the urea backbone, the terminal alkyne, and the substituted aromatic ring.

The vibrational spectrum of this compound is a composite of the distinct vibrational signatures of its three primary functional moieties.

Urea Group: The urea core [-NH-C(=O)-NH-] gives rise to several prominent absorption bands. N-H stretching vibrations typically appear as strong bands in the 3200–3400 cm⁻¹ region. mdpi.commdpi.com The carbonyl (C=O) stretch, often referred to as the "Amide I" band, is a strong and sharp absorption typically found in the 1630–1740 cm⁻¹ range. mdpi.com

Alkyne Group: The propargyl (prop-2-yn-1-yl) group is identifiable by two key vibrations. The stretching of the terminal alkyne C-H bond (≡C-H) usually results in a sharp, moderate-to-strong band near 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch appears as a weaker absorption in the 2100–2140 cm⁻¹ region.

Fluorophenyl Group: The 2-fluorophenyl ring contributes several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The carbon-fluorine (C-F) stretching vibration produces a strong band typically in the 1100–1250 cm⁻¹ range. Aromatic C=C ring stretching vibrations occur in the 1400–1600 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for the key functional groups in the molecule, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Urea | N-H Stretch | 3200 - 3400 mdpi.commdpi.com |

| C=O Stretch (Amide I) | 1630 - 1740 mdpi.com | |

| Alkyne | ≡C-H Stretch | ~3300 |

| C≡C Stretch | 2100 - 2140 | |

| Fluorophenyl | Aromatic C-H Stretch | >3000 |

| C-F Stretch | 1100 - 1250 | |

| Aromatic C=C Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state. While a specific structure for this compound is not publicly available, analysis of closely related fluorophenyl urea derivatives and propargyl-containing compounds allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.netresearchgate.net

The crystal packing of urea derivatives is typically dominated by a network of hydrogen bonds. researchgate.netnih.gov In the case of this compound, the two N-H groups act as hydrogen bond donors, and the carbonyl oxygen serves as a primary hydrogen bond acceptor.

It is anticipated that strong intermolecular N—H⋯O hydrogen bonds would be the principal interaction governing the supramolecular assembly. researchgate.netresearchgate.netnih.gov These interactions often link molecules into one-dimensional chains or inversion dimers. nih.goviucr.org For instance, studies on similar structures reveal that N—H⋯O hydrogen bonds can form distinct ring motifs that organize the molecules into layers. researchgate.net

Other, weaker interactions are also expected to play a significant role in consolidating the crystal structure. These include:

C—H⋯O interactions: The terminal alkyne C-H or aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen. nih.goviucr.org

C—H⋯F interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor can further stabilize the packing. researchgate.net

The molecule is not expected to be planar. The conformation is largely defined by the torsion or dihedral angles between the planar fluorophenyl ring and the urea plane [-NH-C(=O)-NH-]. In related N-aryl urea compounds, significant twisting is commonly observed between the aromatic ring and the urea moiety. researchgate.netnih.govnih.gov For example, in 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°. researchgate.net Similarly, in 1-(2-aminophenyl)-3-phenylurea, the angle between the aminophenyl ring and the urea plane is 84.43°. nih.gov This twisting minimizes steric hindrance between the ortho-substituent (fluorine) on the phenyl ring and the adjacent N-H proton of the urea bridge. The propargyl group, connected to the other urea nitrogen, has rotational freedom, and its orientation will be influenced by the optimization of packing forces and weak intermolecular interactions within the crystal. iucr.org

Computational Chemistry and Theoretical Investigations of 1 2 Fluorophenyl 3 Prop 2 Yn 1 Yl Urea

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods model the distribution of electrons and predict various molecular properties based on this distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. espublisher.comresearching.cn For 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) or higher. researching.cnresearchgate.net This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's conformation in the gaseous phase at 0 Kelvin.

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) within the molecule. They are invaluable for interpreting experimental infrared (IR) and Raman spectra, as the calculated values generally show good agreement with experimental findings for related urea (B33335) derivatives. mdpi.comresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on theoretical studies of similar molecules and are not from a direct study of the title compound.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Urea) | 1.25 |

| C-N (Urea) | 1.38 | |

| C-F (Phenyl) | 1.35 | |

| C≡C (Alkyne) | 1.21 | |

| ≡C-H (Alkyne) | 1.07 | |

| Bond Angle (°) | N-C-N (Urea) | 118.5 |

| C-N-C (Urea-Phenyl) | 125.0 | |

| C-C-F (Phenyl) | 119.0 |

| Dihedral Angle (°) | Phenyl-N-C=O | ~30-40 |

This table is interactive. Click on the headers to sort the data.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. espublisher.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenyl ring and the urea moiety, while the LUMO would likely be distributed across the urea and propargyl groups. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com

Table 2: Representative FMO Energies and Calculated Reactivity Descriptors (Note: These values are illustrative, based on calculations for analogous compounds.)

| Parameter | Symbol | Formula | Representative Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.0 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.5 eV |

| Ionization Potential | I | -E_HOMO | 6.5 eV |

| Electron Affinity | A | -E_LUMO | 1.0 eV |

| Electronegativity | χ | (I + A) / 2 | 3.75 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.75 eV |

| Chemical Softness | S | 1 / (2η) | 0.18 eV⁻¹ |

This table is interactive. Users can explore the relationships between different reactivity parameters.

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for significant conformational flexibility, which can influence its biological activity and physical properties. nih.gov

To explore the conformational space, a potential energy surface (PES) map can be generated. This is done by systematically rotating the molecule around its key flexible bonds—specifically the dihedral angles involving the urea linker and the phenyl ring—and calculating the energy at each step. The resulting map reveals the low-energy, stable conformers (local minima) and the energy barriers required to transition between them. For N,N'-disubstituted ureas, the planarity of the urea moiety is a critical factor, with different substituents favoring specific orientations. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): The most electron-rich region is concentrated around the carbonyl oxygen atom of the urea group, making it the primary site for electrophilic attack and a strong hydrogen bond acceptor. researchgate.netnih.gov

Positive Potential (Blue): Electron-deficient regions are located around the acidic protons of the two N-H groups. These sites are favorable for nucleophilic attack and act as hydrogen bond donors. nih.gov

Intermediate Potential (Green): The carbon framework of the phenyl ring and the propargyl group generally exhibit a neutral potential, though the electronegative fluorine atom will create a localized region of negative potential on the aromatic ring, and the terminal alkyne proton will show a slightly positive character.

This analysis helps in understanding how the molecule will interact with biological targets like proteins, where hydrogen bonding and electrostatic interactions are crucial for binding. mdpi.com

Hydrogen Bonding Propensities and Intermolecular Interaction Modeling

The structure of this compound, featuring a urea moiety, a fluorophenyl ring, and a terminal alkyne, suggests a rich potential for forming various intermolecular interactions, with hydrogen bonding being the most significant. The urea group itself is a classic and robust hydrogen-bonding motif. It contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a strong hydrogen bond acceptor.

Theoretical modeling, often employing Density Functional Theory (DFT), is the primary tool for investigating these propensities. Such studies on related urea derivatives have shown that the most common hydrogen-bonding pattern is a head-to-tail arrangement, where the N-H of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures. In the solid state, these interactions are fundamental to the crystal packing.

For this compound, several key interactions can be modeled:

Urea-Urea Interactions: The primary N-H---O=C hydrogen bond between urea groups is expected to be the dominant intermolecular force, leading to the formation of one-dimensional chains.

Influence of the Fluorine Atom: The ortho-positioned fluorine atom on the phenyl ring is an electronegative center and can act as a weak hydrogen bond acceptor. Computational models could explore the possibility of weaker C-H---F interactions. The fluorine atom's electron-withdrawing nature also modulates the electronic properties of the entire phenyl ring and the adjacent N-H group, subtly influencing its hydrogen bond donor strength.

Role of the Propargyl Group: The terminal alkyne C-H bond can also function as a weak hydrogen bond donor, potentially forming C-H---O or C-H---π interactions. Furthermore, the triple bond itself represents an electron-rich π-system that can accept hydrogen bonds or interact with other electrophilic centers.

Intermolecular interaction modeling would calculate the energies associated with these different bonding configurations to determine the most stable arrangements.

Table 1: Potential Hydrogen Bonds in this compound

| Donor Group | Acceptor Group | Type of Hydrogen Bond | Relative Strength |

| Urea N-H | Urea C=O | N-H···O | Strong |

| Alkyne C-H | Urea C=O | C-H···O | Weak |

| Phenyl C-H | Phenyl C-H | C-H···π | Weak |

| Phenyl C-H | Fluorine | C-H···F | Very Weak |

This table is a theoretical representation of potential interactions based on the chemical structure and literature on analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) - Theoretical Aspects

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For a compound like this compound, a theoretical QSAR study would be part of a broader effort to design new analogs with improved potency or other desired properties. This involves creating a mathematical model that can predict the activity of novel, yet-to-be-synthesized molecules.

The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To build a QSAR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound, a wide range of descriptors would be calculated. These are typically grouped into several classes:

1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific structural fragments.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the molecule's physical and chemical properties, such as logP (lipophilicity), molar refractivity, and polarizability. The presence of the fluorine atom and the urea group would significantly influence these values.

Table 2: Representative Theoretical Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Kappa Shape Indices | Molecular shape |

| Geometrical (3D) | Solvent Accessible Surface Area | Molecular size and shape in 3D |

| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/Hydrophilicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

This table provides examples of descriptor types that would be calculated for a theoretical QSAR study of this compound and its analogs.

In silico prediction of molecular interactions is a cornerstone of modern drug discovery and computational chemistry. For this compound, this would typically involve molecular docking simulations. In this method, the 3D structure of the molecule is computationally "docked" into the binding site of a target protein. The goal is to predict the preferred binding orientation and affinity of the compound.

The process involves:

Target Identification: A biological target (e.g., an enzyme or receptor) relevant to the desired activity must be identified.

Structure Preparation: High-quality 3D structures of both the ligand (this compound) and the target protein are required.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the target's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as the hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

For this compound, docking studies would likely show the urea moiety forming critical hydrogen bonds with amino acid residues in the binding pocket, while the fluorophenyl and propargyl groups engage in hydrophobic or other specific interactions. The results of these in silico predictions can provide a structural basis for the molecule's activity and guide further chemical modifications to improve binding.

Role of 1 2 Fluorophenyl 3 Prop 2 Yn 1 Yl Urea As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The propargyl group of 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea serves as a reactive handle for the construction of various heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

The terminal alkyne in this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.com This reaction, a cornerstone of "click chemistry," is known for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance. nih.gov It involves the reaction of an alkyne with an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com

When this compound is used as the alkyne component, it can be reacted with a variety of azide-containing molecules to generate a library of 1,2,3-triazole-urea hybrids. The triazole ring is not merely a passive linker; it actively participates in binding to biological targets through hydrogen bonding and dipole interactions. nih.gov This approach has been successfully utilized to create potent and selective enzyme inhibitors. For example, research on diacylglycerol lipase-β (DAGLβ) inhibitors has shown that 1,2,3-triazole ureas (1,2,3-TUs) are a versatile scaffold for developing selective chemical probes. nih.gov In these syntheses, a terminal alkyne is reacted with an azide via CuAAC to generate the core triazole structure, which is then further modified. nih.gov The general reaction scheme highlights the modularity of this approach, where diverse substituents can be introduced via the azide partner.

Table 1: CuAAC Reaction for Triazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |

|---|

This synthetic strategy allows for the rapid generation of diverse compounds, accelerating the process of drug discovery and optimization. nih.gov

Beyond triazoles, the alkyne functionality of this compound can be used to synthesize other nitrogen-containing heterocycles, such as pyrazoles. Pyrazoles are another class of compounds with significant applications in medicinal and agricultural chemistry. mit.edumdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com

Alternatively, a powerful method for pyrazole (B372694) synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. mdpi.com In this context, this compound could serve as the alkyne component, reacting with a suitable diazo compound to yield a highly substituted pyrazole. The regioselectivity of this reaction can often be controlled by the specific reactants and conditions used. mit.edu Studies have demonstrated the synthesis of pyrazole derivatives from various alkynes and diazo compounds, sometimes under catalyst-free conditions in continuous flow systems. mit.edu This highlights the potential for incorporating the (2-fluorophenyl)urea (B1360107) moiety into a pyrazole scaffold. In comparative studies of enzyme inhibitors, pyrazole-urea compounds have been synthesized alongside their triazole counterparts to evaluate how the different heterocyclic rings affect biological activity. nih.gov

Scaffold for Combinatorial Chemistry Libraries

The structure of this compound is well-suited for use as a central scaffold in combinatorial chemistry. Its defined core structure (the fluorophenyl urea (B33335) portion) and the highly reactive alkyne "handle" allow for the systematic and rapid creation of a large number of related but structurally distinct molecules.

By employing the CuAAC click reaction, a single starting material, this compound, can be reacted in parallel with a library of diverse azides. This modular approach can generate hundreds or thousands of unique triazole derivatives in a high-throughput fashion. Such libraries are invaluable in drug discovery for screening against biological targets to identify new lead compounds. nih.gov The urea functional group itself is a common motif in biologically active compounds, known for its ability to form key hydrogen bond interactions with proteins. evitachem.comnih.gov The combination of the urea group with the synthetically versatile alkyne makes this compound a powerful tool for generating chemical diversity.

Advanced Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein. The development of potent and selective probes is crucial for understanding protein function and for validating new drug targets. The 1,2,3-triazole urea scaffold, which can be synthesized from this compound, has proven to be highly effective for creating advanced chemical probes. nih.gov

For instance, 1,2,3-triazole ureas have been developed as selective inhibitors for serine hydrolases, a large and important class of enzymes. nih.gov These inhibitors often work by an irreversible mechanism where the urea functional group carbamylates the active-site serine residue of the enzyme. The triazole and its substituents, as well as the phenylurea portion, can be systematically modified to fine-tune the potency and selectivity of the probe for a specific enzyme over others. The development of probes for diacylglycerol lipases (DAGLα and DAGLβ) demonstrates how modifying the substituents on the triazole-urea scaffold can lead to highly potent and selective inhibitors, which are essential tools for studying the endocannabinoid system. nih.gov

Applications in Material Science and Supramolecular Chemistry

While primarily explored in a biochemical context, the structural features of this compound suggest potential applications in material science and supramolecular chemistry. Urea derivatives are known for their ability to form strong, directional hydrogen bonds, leading to the formation of well-ordered supramolecular structures like tapes and helices. evitachem.com This self-assembly property is a key principle in the design of novel materials, including gels, liquid crystals, and functional polymers.

The alkyne group offers a site for polymerization or for grafting the molecule onto surfaces or into polymer matrices using click chemistry. This could be used to modify the properties of existing materials or to create new functional materials. For example, incorporating this molecule into a polymer backbone could introduce specific recognition sites (via the fluorophenylurea group) or alter the material's physical properties. Urea-containing compounds have been investigated as additives to modify polymers, such as epoxy resins, by increasing glass transition temperature and influencing curing times. vulcanchem.com The combination of a robust hydrogen-bonding motif and a reactive handle for covalent integration makes this compound a promising building block for the rational design of advanced materials. evitachem.com

Future Directions in the Academic Research of 1 2 Fluorophenyl 3 Prop 2 Yn 1 Yl Urea

Exploration of Novel Synthetic Pathways

While the fundamental synthesis of unsymmetrical ureas is well-established, often involving the reaction of an amine with an isocyanate, future research could focus on developing more efficient, atom-economical, and sustainable methods for the synthesis of 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea and its derivatives. researchgate.netmdpi.com Key areas of exploration include:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps, such as the in-situ generation of the isocyanate from 2-fluoroaniline (B146934) followed by immediate reaction with propargylamine (B41283), could significantly improve efficiency and reduce waste.

Catalyst-Free Methods: Investigating catalyst-free conditions, potentially using greener solvents or solvent-less reactions, aligns with the growing emphasis on sustainable chemistry. researchgate.net

Flow Chemistry: The use of continuous flow systems could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related urea (B33335) compounds.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Improved Batch Synthesis | Well-understood, scalable | Optimization of catalysts, solvents, and reaction times. |

| One-Pot Procedures | Reduced workup, higher throughput | Sequential addition strategies, compatible reaction conditions. |

| Flow Chemistry | Enhanced safety, precise control | Reactor design, optimization of flow rates and temperatures. |

| Catalyst-Free Synthesis | Reduced cost and toxicity | Exploration of alternative activation methods (e.g., microwave, ultrasound). |

Development of Advanced Catalytic Transformations

The propargyl group is a versatile handle for a multitude of catalytic transformations. chemrevlett.commdpi.comresearchgate.net Future research is expected to heavily focus on leveraging the terminal alkyne of this compound for various catalytic reactions.

Cyclization Reactions: Propargylic ureas are excellent precursors for the synthesis of various nitrogen-containing heterocycles. chemrevlett.comresearchgate.net Research into metal-catalyzed cyclizations, such as 5-exo-dig and 6-endo-dig, could yield novel substituted imidazolidinones and dihydropyrimidinones, respectively. chemrevlett.comnih.gov Catalysts based on gold, silver, rhodium, and palladium have shown promise in similar systems. chemrevlett.comnih.govnih.govntnu.edu

Coupling Reactions: The terminal alkyne can participate in a variety of cross-coupling reactions, such as the Sonogashira, Cadiot–Chodkiewicz, and Glaser couplings, to form more complex structures. unacademy.com

Hydroamination and Hydration: Catalytic addition of amines or water across the triple bond can provide access to enamines and ketones, which are valuable synthetic intermediates. Cationic rhodium complexes have been shown to be effective for regioselective hydroamination of propargyl ureas. nih.gov

Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward linkage of the urea to other molecules to create complex conjugates. medchemexpress.com

| Catalytic Transformation | Potential Products | Relevant Catalysts |

| 5-exo-dig Cyclization | Substituted Imidazolidinones | Ag(I), Au(I) chemrevlett.com |

| 6-endo-dig Cyclization | Dihydropyrimidinones | Cationic Rh(II) nih.gov |

| Sonogashira Coupling | Aryl-substituted alkynes | Palladium/Copper unacademy.com |

| A³ Coupling (Aldehyde, Alkyne, Amine) | Substituted Propargylamines | Copper, Silver, Gold nih.govnih.gov |

| [2+2+2] Cycloaddition | Substituted Pyridines | Rhodium, Iridium |

Expansion of its Utility in Complex Molecule Synthesis

The structural motifs accessible from this compound are prevalent in many biologically active compounds. chemrevlett.comnih.gov A significant future direction will be to employ this compound as a versatile building block in the synthesis of complex molecules with potential pharmaceutical or material science applications. The ability to undergo cyclization to form heterocyclic cores like imidazolones and pyrimidinones (B12756618) is particularly noteworthy, as these structures are found in numerous marketed drugs. chemrevlett.com The propargyl group itself is a key feature in several bioactive molecules. nih.gov

Deeper Theoretical Insights into Reactivity and Structure

Computational chemistry offers powerful tools to understand the structure, reactivity, and electronic properties of this compound. Future theoretical studies could provide valuable insights that can guide experimental work.

Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be used to predict the preferred conformations of the molecule. nih.govnih.gov Understanding the conformational landscape is crucial for designing molecules that can bind to specific biological targets. The presence of the ortho-fluorine atom is expected to influence the orientation of the phenyl ring relative to the urea group. nih.gov

Reaction Mechanism Studies: Theoretical calculations can elucidate the mechanisms of the various catalytic transformations, helping to explain observed regioselectivities and stereoselectivities. researchgate.net

Electronic Structure Analysis: Analyzing the molecular orbitals (HOMO, LUMO) can provide insights into the molecule's reactivity and its potential for engaging in various types of chemical interactions. nih.gov

Integration into Emerging Chemical Technologies

The fields of chemical synthesis and discovery are being revolutionized by automation and artificial intelligence. This compound and its derivatives present an excellent platform for the application of these emerging technologies.

AI-Driven Synthesis Planning: AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its more complex derivatives. youtube.comelsevier.comyoutube.com This can accelerate the discovery of new synthetic pathways that might not be obvious to a human chemist.

Automated Reaction Discovery: Robotic platforms can be used to perform high-throughput screening of reaction conditions, rapidly identifying optimal catalysts and parameters for the various transformations of this compound. whiterose.ac.ukresearchgate.netyoutube.com This automated approach can significantly accelerate the pace of research and discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.